molecular formula C16H22O10S B078048 1-Thio-beta-D-glucose pentaacetate CAS No. 13639-50-4

1-Thio-beta-D-glucose pentaacetate

Cat. No.: B078048
CAS No.: 13639-50-4
M. Wt: 406.4 g/mol
InChI Key: CFAJEDWNNGFOQV-UHFFFAOYSA-N
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Description

1-Thio-beta-D-glucose pentaacetate is a derivative of glucose, where the hydroxyl group at the anomeric carbon is replaced by a thio group (sulfur atom) and all hydroxyl groups are acetylated.

Biochemical Analysis

Biochemical Properties

It is known that the sulfur atom in the molecule can potentially interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be influenced by the unique chemical properties of sulfur, such as its ability to form strong covalent bonds.

Cellular Effects

Given its structural similarity to glucose, it may influence cell function by interacting with glucose transporters and enzymes involved in glucose metabolism

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro and in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of 1-Thio-beta-D-glucose Pentaacetate in animal models. Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Given its structural similarity to glucose, it may be involved in similar metabolic pathways, potentially interacting with enzymes or cofactors involved in glucose metabolism .

Transport and Distribution

It is possible that it interacts with glucose transporters and is distributed similarly to glucose within cells .

Subcellular Localization

The subcellular localization of this compound is not well known. Future studies could investigate whether it is directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Thio-beta-D-glucose pentaacetate can be synthesized through a multi-step process starting from D-glucose. The synthesis involves the protection of hydroxyl groups by acetylation, followed by the introduction of the thio group. A typical synthetic route includes:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

1-Thio-beta-D-glucose pentaacetate undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions. .

Major Products Formed:

Scientific Research Applications

1-Thio-beta-D-glucose pentaacetate has several scientific research applications:

Comparison with Similar Compounds

1-Thio-beta-D-glucose pentaacetate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of the thio group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where other glucose derivatives may not be suitable .

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-acetylsulfanyloxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAJEDWNNGFOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929370
Record name 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13639-50-4, 6806-56-0
Record name NSC409737
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409737
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89877
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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